Thietan-3-ylmethanol Thietan-3-ylmethanol
Brand Name: Vulcanchem
CAS No.: 1499730-57-2
VCID: VC6427445
InChI: InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2
SMILES: C1C(CS1)CO
Molecular Formula: C4H8OS
Molecular Weight: 104.17

Thietan-3-ylmethanol

CAS No.: 1499730-57-2

Cat. No.: VC6427445

Molecular Formula: C4H8OS

Molecular Weight: 104.17

* For research use only. Not for human or veterinary use.

Thietan-3-ylmethanol - 1499730-57-2

Specification

CAS No. 1499730-57-2
Molecular Formula C4H8OS
Molecular Weight 104.17
IUPAC Name thietan-3-ylmethanol
Standard InChI InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2
Standard InChI Key WTRVLKQKYDECIP-UHFFFAOYSA-N
SMILES C1C(CS1)CO

Introduction

Structural Characteristics and Molecular Configuration

Thietan-3-ylmethanol consists of a thietane ring—a saturated four-membered cycle containing one sulfur atom—with a hydroxymethyl (-CH₂OH) substituent at the 3-position. Key structural parameters include:

  • Molecular formula: C₄H₈OS

  • SMILES notation: C1C(CS1)CO, reflecting the thietane ring (C1C(CS1)) and the hydroxymethyl group (CO) .

  • InChIKey: WTRVLKQKYDECIP-UHFFFAOYSA-N, providing a unique identifier for its stereochemical and structural attributes .

The thietane ring introduces significant ring strain due to its small size, which influences both reactivity and stability. The hydroxymethyl group enhances polarity, facilitating hydrogen bonding and solubility in polar solvents.

Synthetic Routes and Methodologies

Nucleophilic Displacement Strategies

Thietan-3-ylmethanol can be synthesized via double nucleophilic displacement reactions. A common approach involves treating 2-(1-haloalkyl)oxiranes with sodium sulfide or ammonium sulfide. For example, 3-chloro-2-(chloromethyl)oxirane reacts with sulfide ions to form the thietane ring, followed by hydrolysis to introduce the hydroxymethyl group .

2-(1-Chloroalkyl)oxirane+Na2SThietane intermediateHydrolysisThietan-3-ylmethanol\text{2-(1-Chloroalkyl)oxirane} + \text{Na}_2\text{S} \rightarrow \text{Thietane intermediate} \xrightarrow{\text{Hydrolysis}} \text{Thietan-3-ylmethanol}

Photochemical Cycloaddition

The thia-Paternò–Büchi reaction, a [2+2] photocycloaddition between thioketones and alkenes, offers an alternative route. While less commonly applied to hydroxymethyl-substituted thietanes, this method is viable for generating structurally diverse thietanes .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Thietan-3-ylmethanol’s gas-phase behavior has been predicted using ion mobility spectrometry. The following table summarizes CCS values for major adducts :

Adductm/zPredicted CCS (Ų)
[M+H]⁺105.03687112.0
[M+Na]⁺127.01881117.8
[M+NH₄]⁺122.06341117.7
[M-H]⁻103.02231110.8

These values are critical for mass spectrometry-based identification in complex mixtures.

Thermal and Solubility Characteristics

While experimental data are scarce, the compound’s polarity suggests moderate solubility in water and alcohols. Ring strain likely lowers its thermal stability compared to larger cyclic ethers.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylate using agents like Jones reagent (CrO₃/H₂SO₄), though the thietane ring may undergo concurrent ring-opening under strong acidic conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd) could saturate the thietane ring, but this remains speculative without direct evidence.

Ring-Opening Reactions

The thietane ring is susceptible to nucleophilic attack due to its strain. For example, reaction with amines may yield β-mercaptoamines, though such transformations require validation for Thietan-3-ylmethanol specifically.

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